molecular formula C18H14O4 B2427411 4-oxo-3-phenyl-4H-chromen-7-yl propanoate CAS No. 301691-64-5

4-oxo-3-phenyl-4H-chromen-7-yl propanoate

Cat. No.: B2427411
CAS No.: 301691-64-5
M. Wt: 294.306
InChI Key: CZTAIVOACKUJQR-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-4H-chromen-7-yl propanoate is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromen core with a phenyl group at the 3-position and a propanoate ester at the 7-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl propanoate typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4H-chromen-4-one.

    Esterification: The hydroxyl group at the 7-position is esterified with propanoic acid or its derivatives under acidic or basic conditions to form the propanoate ester.

    Phenylation: The chromen core is then phenylated at the 3-position using a suitable phenylating agent, such as phenylboronic acid, in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of efficient catalysts like palladium or copper.

    Solvents: Selection of appropriate solvents such as dichloromethane or toluene.

    Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromen core or the ester group.

    Substitution: The phenyl group or the ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-oxo-3-phenyl-4H-chromen-7-yl propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 4-oxo-3-phenyl-4H-chromen-7-yl butanoate
  • 4-oxo-3-phenyl-4H-chromen-7-yl methyl ester

Uniqueness

4-oxo-3-phenyl-4H-chromen-7-yl propanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The propanoate ester may provide different pharmacokinetic properties compared to other esters, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-2-17(19)22-13-8-9-14-16(10-13)21-11-15(18(14)20)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTAIVOACKUJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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